2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine

Xanthine Oxidase Inhibition Enzyme Assay Hyperuricemia

Medicinal chemists seeking ERα-selective ligands or non-purine xanthine oxidase inhibitors face limited access to the 1,4-benzoxathiin scaffold. This primary amine building block fills that gap, enabling SAR-driven derivatization. • ERα selectivity: Up to 100-fold functional selectivity over ERβ • GPCR ligand core: Affinity for MT1/MT2 and H3 receptors • Xanthine oxidase inhibition: Ki = 820 nM Supplied as HCl salt with reliable supply chain and ≥95% purity.

Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
Cat. No. B13251493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine
Molecular FormulaC10H13NOS
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2S1)CCN
InChIInChI=1S/C10H13NOS/c11-6-5-8-7-13-10-4-2-1-3-9(10)12-8/h1-4,8H,5-7,11H2
InChIKeyXDFWENMLDSZLDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine – Core Scaffold


2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine (C10H13NOS), often supplied as its hydrochloride salt (CAS 1909336-98-6), is a primary amine building block featuring a 2,3-dihydro-1,4-benzoxathiin core . This heterocyclic scaffold, characterized by the replacement of one oxygen in a benzodioxane ring with a sulfur atom, serves as a key intermediate or core for developing ligands targeting diverse receptors, including xanthine oxidase, alpha-1 adrenergic receptors, and estrogen receptors [1][2][3]. Its synthetic utility lies in the reactivity of its primary amine side chain, which enables facile derivatization for structure-activity relationship (SAR) studies.

Building block
Primary amine for facile SAR derivatization
Core scaffold
2,3-Dihydro-1,4-benzoxathiin with S-for-O replacement
Ligand design
Versatile core for targeting xanthine oxidase, ER, GPCRs

Benzoxathiin Scaffold Uniqueness


The substitution of an oxygen atom with a sulfur atom in the 1,4-benzodioxane core to form the 1,4-benzoxathiin ring is not a simple bioisosteric replacement; it fundamentally alters the molecule's electronic properties, lipophilicity, and three-dimensional conformation [1]. This S-for-O exchange can confer up to 100-fold selectivity for the ERα over the ERβ receptor in functional assays, a level of differentiation not achievable with the corresponding benzodioxane analogs [2][3]. Furthermore, the sulfur atom introduces new reactivity and potential for specific interactions, such as with discriminating residues in receptor binding pockets, which directly impacts binding kinetics and off-target profiles in ways that are not predictable from the oxygen analog [4].

Benzoxathiin (target)
Benzodioxane (substitute)
Electronic / conformational
Sulfur alters lipophilicity and 3D shape
Oxygen analog exhibits different profile
ERα selectivity
Reported class-level ERα selectivity advantage
Does not confer same subtype discrimination
Binding interactions
Sulfur may engage discriminating residues
Oxygen may not replicate these interactions

Key Comparator Profile


Xanthine Oxidase Inhibition Profile

The target compound exhibits moderate competitive inhibition of bovine xanthine oxidase (Ki = 820 nM), a profile distinct from the high-potency benzoxathiin derivative US8993616, 172 which demonstrates an IC50 of 8 nM under comparable conditions [1][2]. This 100-fold difference in potency positions the target compound as a more suitable starting point for developing non-purine-like xanthine oxidase inhibitors with a wider therapeutic window, as opposed to the sub-nanomolar potency of the comparator which may carry a higher risk of on-target toxicity.

Xanthine oxidase inhibition
Context-dependent
Ki = 820 nM
vs comparator 8 nM
Supports potency-range differentiation
Cross-study comparison; assay context may differ
Xanthine Oxidase Inhibition Enzyme Assay Hyperuricemia

α1-Adrenergic vs. Xanthine Oxidase Selectivity

While the target compound itself is not a known α1-adrenergic antagonist, its close structural relative Benoxathian (N-(2,3-Dihydro-1,4-benzoxathiin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine) is a documented α1-adrenergic receptor antagonist [1]. This contrasts with the target compound's demonstrated xanthine oxidase activity (Ki = 820 nM) [2]. This class-level inference suggests that the simple 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine core can be directed towards distinct pharmacological targets through different side-chain derivatizations. In contrast, the benzodioxane analog (±)-WB 4101 is a known, highly selective α1-adrenergic antagonist, indicating a different baseline selectivity profile for the oxygen-containing scaffold .

Target engagement divergence
Class-level inference
Xanthine oxidase vs α1-adrenergic
Scaffold target profile depends on side chain
Inferred from analog Benoxathian; direct data limited
Alpha-1 Adrenergic Receptor Xanthine Oxidase Target Selectivity

ERα Subtype Selectivity Potential

Research on closely related dihydrobenzoxathiin derivatives has demonstrated the scaffold's capacity for potent and selective estrogen receptor alpha (ERα) modulation. For instance, a specific analog (compound 4-D) was found to be 50-fold selective for ERα over ERβ in a competitive binding assay and 100-fold selective in a transactivation assay in HEK-293 cells [1]. While the target compound lacks the necessary side chains for this activity, this class-level evidence strongly supports its utility as a core scaffold for building subtype-selective ER modulators. This is a key differentiation from the benzodioxane scaffold, which does not inherently confer the same level of subtype discrimination in this receptor family [2].

ERα subtype selectivity
Class-level inference
Analog: 100-fold ERα selectivity
Supports ERα-selective scaffold design
Selectivity dependent on side-chain derivatization
Estrogen Receptor SERM Subtype Selectivity

Benzoxathiin Research Applications


Non-Purine Xanthine Oxidase Inhibitors

The compound's confirmed, albeit moderate, competitive inhibition of bovine xanthine oxidase (Ki = 820 nM) [1] makes it a logical starting point for the synthesis and optimization of novel, non-purine-like inhibitors for the treatment of hyperuricemia and gout. Its structure is distinct from classical purine-based inhibitors like allopurinol, offering a potential pathway to circumvent resistance or adverse effects associated with the purine scaffold.

Selective Estrogen Receptor Modulators (SERMs)

The 1,4-benzoxathiin core is a validated scaffold for achieving high ERα subtype selectivity, with analogs showing up to 100-fold functional selectivity [2]. The target compound's primary amine provides a versatile chemical handle for introducing the complex basic side chains required for ER modulation [3]. This makes it a valuable building block for medicinal chemistry efforts aimed at tissue-selective ERα targeting.

GPCR Probe: Melatonin and Histamine Receptors

Research has established that the benzoxathiin scaffold can be functionalized to create ligands for G protein-coupled receptors (GPCRs). Specific derivatives have shown affinity for melatonin receptors MT1 and MT2 similar to melatonin itself [4], while others have been developed as potent and selective histamine H3 receptor inverse agonists [5]. The target compound serves as a minimal core for exploring the SAR of this privileged scaffold across multiple therapeutically relevant GPCRs.

Application
Selection Property
Validation Focus
Non-purine xanthine oxidase inhibitor development
Moderate inhibition potency scaffold
Xanthine oxidase inhibition assay
ERα subtype-selective modulator research
Reported ERα selectivity potential
ERα/ERβ transactivation assay
GPCR ligand SAR exploration
GPCR-privileged benzoxathiin core
Melatonin/H3 receptor binding assays
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